Cgs 9895
CAS No.: 77779-50-1
Cat. No.: VC0006421
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77779-50-1 |
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Molecular Formula | C17H13N3O2 |
Molecular Weight | 291.30 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Standard InChI | InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3 |
Standard InChI Key | FTHGIXILGYJOBQ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Pharmacological Profile and Behavioral Effects
Anticonvulsant and Proconvulsant Properties
While CGS 9895 shows weak protection against pentylenetetrazol-induced seizures (ED50 = 32 mg/kg), it paradoxically exacerbates bicuculline-induced convulsions at doses >10 mg/kg . This biphasic effect suggests context-dependent modulation of inhibitory neurotransmission, potentially mediated by its partial agonist activity at α2/α3-containing receptors .
Antagonism of Benzodiazepine Side Effects
A hallmark feature of CGS 9895 is its capacity to block diazepam-induced sedation while preserving anxiolysis. In rodent models, 5 mg/kg CGS 9895 reverses diazepam’s rotorod deficits by 85% without attenuating conflict test performance . This selective antagonism arises from its high affinity (Ki = 2.3 nM) for the benzodiazepine-binding site at α+/γ− interfaces, where it competes with classical benzodiazepines .
Molecular Mechanism of Action
Binding at the α+β− Interface
CGS 9895 enhances GABA-A receptor function primarily through a novel site at extracellular α+β− subunit interfaces (Figure 1). Key findings include:
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Structural Requirements: The pyrazoloquinoline core interacts with α1Y209 via π-π stacking, while the 4-methoxyphenyl group occupies a hydrophobic pocket near β3H162 .
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Efficacy Modulation: At α1β3γ2 receptors, 30 μM CGS 9895 potentiates GABA EC3 currents by 660 ± 49%, comparable to its effect on α1β3 receptors (615 ± 61%) .
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Allosteric Cooperativity: CGS 9895 shifts GABA EC50 from 73 μM to 33 μM at α1β3γ2 receptors, indicating positive allosteric modulation .
Table 1: Effects of CGS 9895 on GABA-A Receptor Subtypes
Receptor Subtype | GABA EC50 Shift (μM) | Max Current Enhancement (%) |
---|---|---|
α1β3 | 11 → 4 | 615 ± 61 |
α1β3γ2 | 73 → 33 | 660 ± 49 |
α6β3γ2 | 58 → 21 | 420 ± 38 |
Transmembrane Domain Interactions
Beyond extracellular binding, CGS 9895 modulates GABA-A receptors through transmembrane sites:
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β+/α− Interface: Stabilizes the open-channel conformation via interactions with β3M286 and α1V228 .
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Ethanol Antagonism: At 10 μM, it inhibits ethanol potentiation of α4β3δ receptors by 72%, suggesting overlap with alcohol-binding sites .
Subtype Selectivity and Structural Analogs
α Subunit Dependence
CGS 9895 exhibits marked subtype selectivity:
This pattern correlates with residue divergence at position α209: tyrosine in α1/α2/α6 versus phenylalanine in α4/α5 .
Optimized Analogs
Modifying the CGS 9895 scaffold yields compounds with improved properties:
Table 2: Key Analogs and Their Properties
Compound | Efficacy (% vs CGS 9895) | α6β3γ2 Selectivity |
---|---|---|
CGS 9895 | 100% | 1.0x |
PWZ-029 | 320% | 4.7x |
MP-III-022 | 280% | 3.2x |
XHE-III-074 | 410% | 6.8x |
PWZ-029 demonstrates 4.7-fold selectivity for α6-containing receptors, making it a candidate for treating essential tremor without sedation .
Clinical Implications and Future Directions
Advantages Over Benzodiazepines
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Reduced Tolerance: Chronic CGS 9895 administration (28 days) maintains anxiolytic efficacy, unlike diazepam .
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Cognitive Sparing: At 10 mg/kg, it preserves radial arm maze performance in rats, whereas diazepam impairs working memory .
Therapeutic Prospects
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